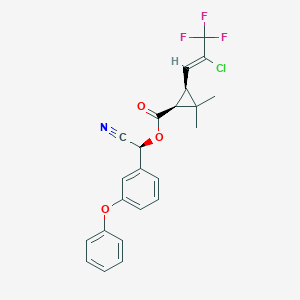

(Cyhalothrin IsoMer)

Description

Structure

3D Structure

Properties

IUPAC Name |

[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12-/t17-,18-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXQYGBMAQZUVMI-HQMWCCLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(/C(F)(F)F)\Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClF3NO3 | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860854 | |

| Record name | (S)-Cyano(3-phenoxyphenyl)methyl (1S,3S)-3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

COLOURLESS-TO-BEIGE SOLID (TECHNICAL GRADE). | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: none | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.3 | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

76703-64-5, 91465-08-6 | |

| Record name | Cyclopropanecarboxylic acid, 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester, (1S-(1alpha(R*),3alpha(Z)))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076703645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Cyano(3-phenoxyphenyl)methyl (1S,3S)-3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | A mixture of: α-cyano-3-phenoxybenzyl (Z)-(1R,3R)-[(S)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate; α-cyano-3-phenoxybenzyl (Z)-(1S,3S)-[(R)-3-(2-chloro-3,3,3-trifluoro-prop-1-enyl)]-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cyclopropanecarboxylic acid, 3-[(1Z)-2-chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethyl-, (R)-cyano(3-phenoxyphenyl)methyl ester, (1S,3S)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.020 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

49.2 °C | |

| Record name | LAMBDA-CYHALOTHRIN | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0859 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Introduction: The Significance of Stereochemistry in Pyrethroid Insecticides

An In-depth Technical Guide to the Chemical Structure and Properties of Cyhalothrin Isomers

Cyhalothrin is a potent synthetic insecticide belonging to the pyrethroid class, a group of compounds engineered to mimic the insecticidal properties of natural pyrethrins from Chrysanthemum cinerariifolium flowers.[1] Unlike their natural counterparts, synthetic pyrethroids like cyhalothrin offer enhanced stability in sunlight and longer residual activity, making them highly effective and cost-efficient for agricultural and public health applications.[1][2]

A defining characteristic of many pyrethroids, including cyhalothrin, is their complex stereochemistry. The molecule possesses multiple chiral centers, which are carbon atoms bonded to four different groups. This chirality gives rise to various stereoisomers—molecules with the same chemical formula and connectivity but different three-dimensional arrangements of atoms.[3][4][5] These subtle structural differences are not trivial; they profoundly influence the compound's biological activity, with some isomers being highly insecticidal while others are virtually inert.[6][7] This guide provides an in-depth exploration of the chemical structures of cyhalothrin's key isomers, their distinct physicochemical and biological properties, and the analytical methods used to differentiate them.

Part 1: The Molecular Architecture of Cyhalothrin Isomers

The chemical structure of cyhalothrin is an α-cyano-3-phenoxybenzyl ester of a substituted cyclopropanecarboxylic acid.[2] Specifically, its molecule contains three chiral centers, which theoretically allows for 16 possible stereoisomers (eight enantiomeric pairs).[2] However, the commercial synthesis process is stereoselective, focusing exclusively on the cis configuration of the substituents on the cyclopropane ring and the Z configuration of the double bond, which reduces the number of relevant isomers to four.[1][2][8] These four isomers exist as two pairs of enantiomers (non-superimposable mirror images).

The progression of cyhalothrin-based products reflects a refinement process aimed at isolating the most biologically active isomers:

-

Cyhalothrin: The original technical mixture containing all four cis-isomers in roughly equal proportions (a 1:1:1:1 ratio of two enantiomeric pairs).[9]

-

Lambda-cyhalothrin (λ-cyhalothrin): A more refined product consisting of a 1:1 racemic mixture of the single most insecticidally potent pair of enantiomers.[10] This enrichment doubles the activity compared to the original cyhalothrin mixture.

-

Gamma-cyhalothrin (γ-cyhalothrin): The most advanced form, comprising only the single most biologically active isomer.[1][10][11][12] This purification makes gamma-cyhalothrin approximately twice as active as lambda-cyhalothrin on a weight-for-weight basis.[1]

The insecticidal potency is primarily attributed to the (1R)-cis configuration of the cyclopropane ring and the (S)-configuration at the α-cyano carbon of the alcohol moiety.[1][7]

Part 2: Physicochemical Properties and Environmental Implications

The physical and chemical properties of cyhalothrin isomers dictate their behavior in the environment, their formulation requirements, and their mode of application. While data for each individual isomer is sparse, the properties of lambda-cyhalothrin are well-documented and serve as a reliable reference.

Table 1: Physicochemical Properties of Lambda-Cyhalothrin

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₁₉ClF₃NO₃ | [13][14][15] |

| Molecular Weight | 449.9 g/mol | [13][14][16] |

| Appearance | Colorless to beige solid | [16][17][18] |

| Melting Point | 49.2 °C | [13][16] |

| Water Solubility | Very low (0.005 mg/L at 20°C) | [13][17] |

| Vapor Pressure | Very low (~1.5 x 10⁻⁹ mm Hg at 20°C) | [17] |

| Log Kₒw (Octanol-Water) | 6.1 - 7.0 | [16][19] |

Field-Proven Insights: Causality Behind Formulation Choices

The extremely low water solubility and high octanol-water partition coefficient (Kₒw) are the most critical properties influencing lambda-cyhalothrin's application. A high Kₒw indicates that the molecule is lipophilic ("fat-loving") and will preferentially partition from water into organic phases.[19] This has several direct consequences:

-

Environmental Fate: In aquatic systems, lambda-cyhalothrin rapidly adsorbs to suspended organic matter and sediment.[17][19] This strong binding reduces its bioavailability in the water column, mitigating acute toxicity to some aquatic organisms, but can lead to accumulation in sediment where it can harm benthic life.[19] Its low vapor pressure means it is non-volatile and will not readily enter the atmosphere.[2][17]

-

Formulation Technology: Because it does not dissolve in water, it cannot be formulated as a simple aqueous solution. Instead, it is typically sold as an emulsifiable concentrate (EC), suspension concentrate (SC), or encapsulated suspension (CS).[17][20] These formulations allow the lipophilic insecticide to be suspended or emulsified in water for spray application, ensuring uniform coverage on plant surfaces.

-

Biological Interaction: The lipophilic nature facilitates penetration through the waxy cuticle of insects, a key step for a contact insecticide.

Part 3: Biological Activity and Structure-Function Relationship

Mechanism of Action: A Neurological Assault

All cyhalothrin isomers are classified as Type II pyrethroids, distinguished by the presence of an alpha-cyano group.[4][21] This structural feature enhances their insecticidal potency. Their primary mode of action is the disruption of the insect's nervous system by acting as potent sodium channel modulators.[1][22][23][24]

The process unfolds as follows:

-

Binding: The pyrethroid molecule binds to a specific site on the voltage-gated sodium channels located in the membranes of nerve cells (axons).

-

Channel Disruption: This binding prevents the sodium channels from closing after they have opened to propagate a nerve impulse.[1]

-

Continuous Nerve Firing: The influx of sodium ions into the nerve cell continues unabated, leading to a state of hyperexcitability, repetitive nerve discharges, and prolonged depolarization of the membrane.[21][23]

-

Paralysis and Death: This uncontrolled nerve firing ultimately causes paralysis and the death of the insect.[18][23]

This mechanism is responsible for the characteristic rapid "knockdown" effect, where insects quickly cease all activity upon exposure.[1][18]

Toxicity to Non-Target Organisms

While highly effective against pests, the broad-spectrum neurotoxicity of cyhalothrin isomers also poses risks to non-target organisms.

-

Mammals: The cyhalothrins are considered moderately toxic to mammals through oral, dermal, or inhalation exposure.[25] The mammalian body can metabolize them relatively quickly, which prevents bioaccumulation.[16][25]

-

Aquatic Life: They are extremely toxic to fish and aquatic invertebrates.[17][22] Regulatory risk assessments and use restrictions are therefore critical to prevent runoff into waterways.

-

Bees: Lambda-cyhalothrin is highly toxic to bees upon direct contact or ingestion.[17] Application during times when bees are not actively foraging is a key stewardship practice to mitigate risk.

Part 4: Synthesis and Analytical Separation

Overview of Synthesis

The commercial production of lambda-cyhalothrin is a sophisticated process designed to maximize the yield of the two most active isomers. A key step involves the esterification of cis-3-[(Z)-2-chloro-3,3,3-trifluoropropenyl]-2,2-dimethylcyclopropanecarboxylic acid chloride with α-cyano-3-phenoxybenzyl alcohol.[2][12] To improve efficiency, modern synthesis often employs epimerization, a chemical process that converts the less active isomers present in the initial reaction mixture into the more desirable, active lambda-cyhalothrin isomers.[26][27]

Experimental Protocol: Enantioselective Separation by Chiral LC-MS/MS

Distinguishing between the highly active gamma-cyhalothrin and its less active enantiomer within a lambda-cyhalothrin mixture is crucial for quality control, residue analysis, and environmental monitoring. This requires chiral chromatography, a technique capable of separating enantiomers.

Objective: To separate and quantify the enantiomers of lambda-cyhalothrin from a sample matrix.

Methodology: QuEChERS Extraction followed by Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Step-by-Step Protocol:

-

Sample Preparation (QuEChERS Extraction):

-

Homogenize 10 g of the sample (e.g., fruit, vegetable) with 10 mL of water.

-

Add 10 mL of acetonitrile and an appropriate internal standard.

-

Add a QuEChERS salt packet (containing MgSO₄, NaCl, and buffering salts) and shake vigorously for 1 minute. This partitions the aqueous and organic layers.

-

Centrifuge the sample at >3000 g for 5 minutes.

-

Take a 1 mL aliquot of the upper acetonitrile layer.

-

Transfer the aliquot to a dispersive solid-phase extraction (d-SPE) tube containing MgSO₄ and a sorbent (e.g., PSA) to remove interferences.

-

Vortex for 30 seconds and centrifuge again.

-

The resulting supernatant is ready for LC-MS/MS analysis.[9][28]

-

-

Chromatographic Separation:

-

Instrument: High-Performance Liquid Chromatography (HPLC) system.

-

Column: A chiral stationary phase (CSP) column is essential. A cellulose-based column, such as a Chiralpak IG, is effective for separating pyrethroid isomers.[9][29]

-

Mobile Phase: An isocratic mobile phase, for example, a mixture of n-hexane and ethanol, is used to elute the compounds. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically 0.5 - 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature (e.g., 25 °C) for reproducibility.

-

-

Detection and Quantification:

-

Instrument: Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

-

Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each isomer.

-

Quantification: A calibration curve is generated using certified reference standards of the individual isomers. The concentration in the sample is determined by comparing its peak area to the calibration curve.

-

This self-validating system, incorporating an internal standard and certified reference materials, ensures the accuracy and reliability of the results, which is a cornerstone of trustworthy scientific practice.

Conclusion

The story of cyhalothrin is a compelling example of the critical role of stereochemistry in the development of modern agrochemicals. The progression from a racemic mixture of four isomers (cyhalothrin) to an enriched pair of active enantiomers (lambda-cyhalothrin) and finally to a single, highly potent isomer (gamma-cyhalothrin) demonstrates a commitment to enhancing efficacy while potentially reducing the total chemical load on the environment. For researchers and scientists, understanding the precise three-dimensional structure of these molecules is not merely an academic exercise; it is fundamental to grasping their mode of action, predicting their environmental fate, and developing robust analytical methods for their detection. This knowledge ensures their responsible and effective use in safeguarding global food production and public health.

References

-

Cyhalothrin - Wikipedia. [Link]

-

Lambda-cyhalothrin - Oregon State University, National Pesticide Information Center. [Link]

-

Lambda-cyhalothrin (Ref: OMS 3021) - AERU, University of Hertfordshire. [Link]

-

Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review - ResearchGate. [Link]

-

Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review - Semantic Scholar. [Link]

-

Cyhalothrin, Lambda Cyhalothrin Insecticide: 7 Uses - Farmonaut. [Link]

-

Lambda-Cyhalothrin Active Ingredient - DIY Pest Control Products. [Link]

-

Cyhalothrin (Ref: OMS 2011) - AERU, University of Hertfordshire. [Link]

-

Lambda-cyhalothrin - Agro-care Chemical. [Link]

-

Chemical structures of the λ-cyhalothrin enantiomers: A [S]-CLT; B [R]-CTL - ResearchGate. [Link]

-

Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review | Orbital: The Electronic Journal of Chemistry. [Link]

-

Cyhalothrin (EHC 99, 1990) - Inchem.org. [Link]

-

Lambda-Cyhalothrin and Gamma-Cyhalothrin. Human Health Assessment Scoping Document in Support of Registration - Regulations.gov. [Link]

-

Lambda-Cyhalothrin and an Isomer Gamma-Cyhalothrin; Tolerances for Residues - Federal Register. [Link]

-

STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY - LinkedIn. [Link]

-

Pyrethroids - CORESTA. [Link]

-

Everything Farmers Need to Know About Lambda-Cyhalothrin - FBN. [Link]

-

A Process For The Preparation Of Lambda Cyhalothrin With High Purity Of The Required Isomer - Quick Company. [Link]

-

lambda-Cyhalothrin | C23H19ClF3NO3 | CID 6440557 - PubChem, NIH. [Link]

-

The Synthesis of Pyrethroids | Journal of Agricultural and Food Chemistry. [Link]

-

Cyhalothrin, isomer 1 - NIST WebBook. [Link]

-

EURL-SRM - Analytical Method Report. [Link]

-

Cyhalothrin (Ref: OMS 2011) - AERU. [Link]

-

Unpacking Gamma Cyhalothrin: What You Need to Know About Its Safety - Oreate AI Blog. [Link]

- CN103420872A - Preparation method of lambda-cyhalothrin - Google P

-

Lambda-cyhalothrin (UK PID) - INCHEM. [Link]

-

Enantioselective Analysis of Lambda- and Gamma-Cyhalothrin - eurl-pesticides.eu. [Link]

-

Lambda-Cyhalothrin cis A stereoisomer ((R)(Z)-(1R) - Catalog GalChimia. [Link]

-

Gamma-cyhalothrin (Ref: DE 225) - AERU, University of Hertfordshire. [Link]

-

Separation and Determination of Diastereomers of λ-Cyhalothrin by Normal Phase-Liquid Chromatography Using a CN Column | Semantic Scholar. [Link]

-

gamma-Cyhalothrin | C23H19ClF3NO3 | CID 6440554 - PubChem, NIH. [Link]

-

Environmental Chemistry, Ecotoxicity, and Fate of Lambda-Cyhalothrin - ResearchGate. [Link]

-

Separation and Determination of Diastereomers of λ-Cyhalothrin by Normal Phase-Liquid Chromatography Using a CN Column | Request PDF - ResearchGate. [Link]

-

Evaluation of Chromatographic Separation, with a Focus on LC-MS/MS, for the Determination of Stereoisomeric Cypermethrin and Other Synthetic Pyrethroids in Apples - MDPI. [Link]

-

Environmental chemistry, ecotoxicity, and fate of lambda-cyhalothrin - PubMed, NIH. [Link]

Sources

- 1. Cyhalothrin - Wikipedia [en.wikipedia.org]

- 2. Cyhalothrin (EHC 99, 1990) [inchem.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Pyrethroid Stereoisomerism: Diastereomeric and Enantiomeric Selectivity in Environmental Matrices – A Review | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 6. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 7. coresta.org [coresta.org]

- 8. researchgate.net [researchgate.net]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

- 10. Cyhalothrin (Ref: OMS 2011) [sitem.herts.ac.uk]

- 11. Federal Register :: Lambda-Cyhalothrin and an Isomer Gamma-Cyhalothrin; Tolerances for Residues [federalregister.gov]

- 12. Gamma-cyhalothrin (Ref: DE 225) [sitem.herts.ac.uk]

- 13. Lambda-cyhalothrin [agrocarechem.com]

- 14. Cyhalothrin, isomer 1 [webbook.nist.gov]

- 15. Lambda-Cyhalothrin cis A stereoisomer ((R)(Z)-(1R)-cis + (S)(Z)-(1S)-cis) [catalog.galchimia.com]

- 16. lambda-Cyhalothrin | C23H19ClF3NO3 | CID 6440557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. npic.orst.edu [npic.orst.edu]

- 18. solutionsstores.com [solutionsstores.com]

- 19. Environmental chemistry, ecotoxicity, and fate of lambda-cyhalothrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pomais.com [pomais.com]

- 21. λ-Cyhalothrin | Parasite | Sodium Channel | TargetMol [targetmol.com]

- 22. Lambda-cyhalothrin (Ref: OMS 3021) [sitem.herts.ac.uk]

- 23. pomais.com [pomais.com]

- 24. Cyhalothrin, Lambda Cyhalothrin Insecticide: 7 Uses [farmonaut.com]

- 25. downloads.regulations.gov [downloads.regulations.gov]

- 26. A Process For The Preparation Of Lambda Cyhalothrin With High Purity [quickcompany.in]

- 27. CN103420872A - Preparation method of lambda-cyhalothrin - Google Patents [patents.google.com]

- 28. EURL | Single Residue Methods | Enantioselective Analysis of Lambda- and Gamma-Cyhalothrin [eurl-pesticides.eu]

- 29. mdpi.com [mdpi.com]

The Environmental Odyssey of Cyhalothrin Isomers: A Technical Guide to Fate and Degradation

This guide provides an in-depth exploration of the environmental fate and degradation of cyhalothrin isomers, designed for researchers, scientists, and professionals in drug development and environmental science. Moving beyond a simplistic overview, this document delves into the core scientific principles and experimental methodologies that underpin our understanding of how these complex molecules behave in the environment. We will examine the intricate interplay of chemical and biological processes that dictate the persistence, transformation, and ultimate fate of cyhalothrin isomers in soil and aquatic ecosystems.

Introduction to Cyhalothrin and its Stereoisomers

Cyhalothrin is a synthetic pyrethroid insecticide valued for its high efficacy against a broad spectrum of agricultural and public health pests.[1] Its chemical structure, characterized by a trifluoromethyl-substituted cyclopropane carboxylic acid esterified with an α-cyano-3-phenoxybenzyl alcohol, contains three chiral centers. This results in a complex mixture of eight stereoisomers.[2] The commercial products, lambda-cyhalothrin and gamma-cyhalothrin, are enriched in the most insecticidally active isomers.[3] Lambda-cyhalothrin is a racemic mixture of two enantiomers, while gamma-cyhalothrin is the most active single isomer.[3][4] Understanding the distinct environmental behavior of these isomers is paramount for a comprehensive risk assessment.

Abiotic Degradation Pathways: The Influence of Light and Water

The environmental persistence of cyhalothrin isomers is significantly influenced by abiotic factors, primarily hydrolysis and photolysis.

Hydrolysis: A pH-Dependent Transformation

Hydrolysis is a key abiotic degradation process for cyhalothrin, with its rate being highly dependent on the pH of the surrounding medium.[2]

-

Under Alkaline Conditions (pH 9): Cyhalothrin undergoes relatively rapid hydrolysis. The primary mechanism is the cleavage of the ester linkage, a common degradation pathway for pyrethroids.[2][5] This process has a reported half-life of approximately 7 days for lambda-cyhalothrin.[2][3] The main degradation products are 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid and 3-phenoxybenzaldehyde.[2][6][7]

-

Under Neutral and Acidic Conditions (pH 5-7): Hydrolysis is significantly slower, and in some studies, no degradation was observed at these pH levels.[2][3] This indicates that in neutral or acidic aquatic environments, hydrolysis is not a major dissipation pathway.

Isomerization at the α-cyano carbon can also occur, particularly at neutral to alkaline pH, leading to a change in the isomeric composition of the parent compound.[2]

Experimental Protocol: Hydrolysis Study (Adapted from OECD Guideline 111)

This protocol outlines a standardized laboratory procedure to determine the rate of hydrolysis of cyhalothrin isomers as a function of pH.[8][9][10][11][12]

Objective: To determine the abiotic hydrolysis rate and identify major hydrolysis products of cyhalothrin isomers at environmentally relevant pH values.

Methodology:

-

Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Test Substance Preparation: Prepare a stock solution of the cyhalothrin isomer(s) of interest in a suitable organic solvent (e.g., acetonitrile) at a known concentration. Radiolabeled (e.g., ¹⁴C) test substance is recommended for accurate mass balance and identification of transformation products.

-

Incubation:

-

Add a small aliquot of the stock solution to the buffer solutions in sterile, light-protected vessels (e.g., amber glass flasks) to achieve a final concentration that is less than half the water solubility of the compound.

-

Incubate the samples in the dark at a constant temperature (e.g., 25°C).

-

Include control samples (e.g., sterile buffer without the test substance) to monitor for contamination.

-

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 30 days), collect duplicate samples from each pH treatment.

-

Analysis:

-

Extract the samples with an appropriate organic solvent (e.g., dichloromethane).

-

Analyze the extracts for the parent compound and its degradation products using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, or Gas Chromatography (GC) with Electron Capture Detection (ECD). Chiral chromatography columns can be employed for the separation of individual enantiomers.

-

-

Data Analysis:

-

Calculate the concentration of the parent compound at each time point.

-

Determine the hydrolysis rate constant (k) and the half-life (t₁/₂) for each pH value, assuming first-order kinetics.

-

Identify and quantify major hydrolysis products.

-

Photolysis: Degradation Driven by Sunlight

Photodegradation, or photolysis, is another critical abiotic process that contributes to the breakdown of cyhalothrin isomers in the environment, particularly in aquatic systems and on soil surfaces.[1]

The rate and pathway of photolysis are influenced by the wavelength and intensity of light, as well as the presence of photosensitizers in the environment.[13][14] The primary photochemical reactions include:

-

Ester Bond Cleavage: Similar to hydrolysis, the ester linkage is susceptible to cleavage upon absorption of light energy.[13][14]

-

Decarboxylation: The loss of the carboxyl group is a potential photodegradation pathway.[13][14]

-

Isomerization: Photoisomerization can lead to the conversion of one isomer to another.[2]

The half-life of lambda-cyhalothrin under sunlight in water has been reported to be around 30 days, while on soil surfaces, it can be less than 30 days.[2]

Experimental Protocol: Aqueous Photolysis Study (Adapted from OECD Guideline 316)

This protocol describes a laboratory method to assess the phototransformation of cyhalothrin isomers in water under simulated sunlight conditions.[15][16][17][18][19]

Objective: To determine the rate of direct photolysis and identify the phototransformation products of cyhalothrin isomers in water.

Methodology:

-

Test Solution Preparation: Prepare a solution of the cyhalothrin isomer(s) in sterile, purified water buffered to a pH where hydrolysis is minimal (e.g., pH 5 or 7). The concentration should be below half of the water solubility.

-

Irradiation:

-

Place the test solution in quartz tubes or other photoreactive vessels.

-

Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

-

Maintain a constant temperature (e.g., 25°C) throughout the experiment.

-

Include dark controls (vessels wrapped in aluminum foil) to differentiate between photolytic and other degradation processes.

-

-

Sampling: Collect duplicate samples from both irradiated and dark control vessels at appropriate time intervals.

-

Analysis: Analyze the samples for the parent compound and its photoproducts using suitable analytical techniques (e.g., HPLC-UV/MS, GC-MS).

-

Data Analysis:

-

Calculate the concentration of the parent compound over time for both irradiated and dark samples.

-

Determine the photolysis rate constant and half-life.

-

Identify and quantify major phototransformation products.

-

Biotic Degradation: The Role of Microorganisms

In soil and sediment, the primary route of cyhalothrin degradation is through the action of microorganisms.[2] A diverse range of soil bacteria and fungi possess the enzymatic machinery to break down this complex molecule.

The main biotic degradation pathway involves the cleavage of the ester bond by microbial esterases, leading to the formation of the same primary metabolites as in hydrolysis: 3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-2,2-dimethylcyclopropanecarboxylic acid and 3-phenoxybenzoic acid.[4][20] These initial degradation products can be further metabolized by microorganisms.[20]

The rate of microbial degradation is influenced by several soil properties, including:

-

Soil Type: Degradation is generally faster in soils with higher organic matter content and microbial activity.[2]

-

Temperature and Moisture: Optimal temperature and moisture conditions enhance microbial activity and, consequently, the degradation rate.[2]

The half-life of cyhalothrin in soil can range from approximately 22 to 82 days, depending on the specific soil characteristics and environmental conditions.[2] Notably, studies have shown that lambda-cyhalothrin degrades at a slightly slower rate than the other enantiomer pair of cyhalothrin in aerobic soils.[2]

Enantioselective Degradation

A crucial aspect of the biotic degradation of chiral pesticides like cyhalothrin is enantioselectivity, where microorganisms preferentially degrade one enantiomer over another. Research has shown that the insecticidally more active gamma-cyhalothrin can be preferentially biodegraded by certain bacterial consortia.[4][21][22] This has significant environmental implications, as the less active isomers may persist longer in the environment.

Experimental Protocol: Aerobic and Anaerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

This protocol provides a framework for assessing the rate and route of transformation of cyhalothrin isomers in soil under both aerobic and anaerobic conditions.[23][24][25]

Objective: To determine the rate of aerobic and anaerobic transformation of cyhalothrin isomers in soil and to identify major transformation products.

Methodology:

-

Soil Selection and Preparation:

-

Select and characterize representative agricultural soils with varying properties (e.g., texture, organic carbon content, pH).

-

Sieve the soil and adjust the moisture content to an appropriate level (e.g., 40-60% of maximum water holding capacity).

-

-

Test Substance Application: Apply the ¹⁴C-labeled cyhalothrin isomer(s) to the soil samples at a rate equivalent to the maximum recommended field application rate.

-

Incubation:

-

Aerobic: Incubate the treated soil in flow-through systems that allow for the continuous supply of air and the trapping of volatile organic compounds and ¹⁴CO₂.

-

Anaerobic: After an initial aerobic phase to establish microbial activity, flood the soil with water and purge the system with an inert gas (e.g., nitrogen) to create anaerobic conditions.

-

Maintain all samples in the dark at a constant temperature (e.g., 20°C).

-

-

Sampling and Analysis:

-

At various time intervals, sacrifice replicate soil samples.

-

Extract the soil to determine the concentrations of the parent compound and its transformation products.

-

Analyze the extracts using techniques like HPLC-MS or GC-MS.

-

Quantify the amount of ¹⁴CO₂ and volatile organic compounds trapped to determine the extent of mineralization and volatilization.

-

-

Data Analysis:

-

Calculate the dissipation half-life (DT₅₀) of the parent compound and the formation and decline of major metabolites.

-

Construct a degradation pathway based on the identified transformation products.

-

Establish a mass balance to account for the distribution of the applied radioactivity.

-

Data Presentation and Visualization

Summary of Degradation Half-Lives

| Isomer/Mixture | Environmental Compartment | Degradation Pathway | Half-life (t₁/₂) | Conditions | Reference(s) |

| Lambda-cyhalothrin | Water | Hydrolysis | ~7 days | pH 9 | [2][3] |

| Lambda-cyhalothrin | Water | Photolysis | ~30 days | Sunlight | [2] |

| Cyhalothrin | Soil | Biodegradation | 22 - 82 days | Aerobic, 20°C, varying soil types | [2] |

| Gamma-cyhalothrin | Soil | Biodegradation | 16.6 - 33.8 days | Laboratory studies | [26] |

| Lambda-cyhalothrin | Plant Surface | Photolysis/Other | 5 days | - | [3] |

Degradation Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the primary degradation pathways of cyhalothrin.

Caption: General photodegradation pathway of a cyhalothrin isomer.

Caption: Microbial degradation pathway of a cyhalothrin isomer in soil.

Conclusion

The environmental fate of cyhalothrin isomers is a multifaceted process governed by a combination of abiotic and biotic degradation mechanisms. While hydrolysis is significant only under alkaline conditions, photolysis and microbial degradation are the primary routes of dissipation in aquatic and terrestrial environments, respectively. The stereochemistry of cyhalothrin plays a critical role in its environmental behavior, with enantioselective degradation potentially leading to the differential persistence of its isomers. A thorough understanding of these degradation pathways, supported by robust experimental data generated through standardized protocols, is essential for accurate environmental risk assessment and the responsible management of this important insecticide.

References

-

Xie, J., Wang, P., Liu, J., Lv, X., Jiang, D., & Sun, C. (2011). Photodegradation of lambda-cyhalothrin and cypermethrin in aqueous solution as affected by humic acid and/or copper: intermediates and degradation pathways. Environmental Toxicology and Chemistry, 30(11), 2440-2448. [Link]

-

Wang, B., Guo, P., Hang, B., Li, L., He, J., & Li, S. (2015). Pathway and kinetics of cyhalothrin biodegradation by Bacillus thuringiensis strain ZS-19. Scientific Reports, 5, 8784. [Link]

-

Wikipedia. (n.d.). Cyhalothrin. Retrieved February 19, 2026, from [Link]

-

Situ Biosciences. (n.d.). OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis. Retrieved February 19, 2026, from [Link]

-

Organisation for Economic Co-operation and Development. (2008). Test No. 316: Phototransformation of Chemicals in Water – Direct Photolysis. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

-

He, L. M., Troiano, J., Wang, A., & Goh, K. S. (2008). Environmental chemistry, ecotoxicity, and fate of lambda-cyhalothrin. Reviews of environmental contamination and toxicology, 195, 71–91. [Link]

-

Osumba, S. O., Adongo, J. O., & Omolo, J. O. (2024). UV–visible-near-IR characterization of MoO 3 catalyzed photodegradation of lambda-cyhalothrin pesticide. Chemical Papers, 78(9), 5961-5972. [Link]

-

Birolli, W. G., da Silva, B. F., & Porto, A. L. M. (2019). The pyrethroid (±)-lambda-cyhalothrin enantioselective biodegradation by a bacterial consortium. Pesticide Biochemistry and Physiology, 156, 129-137. [Link]

-

ibacon GmbH. (n.d.). OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis. Retrieved February 19, 2026, from [Link]

-

Fera Science Ltd. (n.d.). Phototransformation of Chemicals in Water - Direct Photolysis Test. Retrieved February 19, 2026, from [Link]

-

Situ Biosciences. (n.d.). OECD 307: Aerobic and Anaerobic Transformation in Soil. Retrieved February 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5281873, Cyhalothrin. Retrieved February 19, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6440557, lambda-Cyhalothrin. Retrieved February 19, 2026, from [Link].

-

Sani, M. D., et al. (2015). Photocatalytic degradation studies of imidacloprid and lambda-cyhalothrin by copper metal. International Journal of Environmental Science and Technology, 12(12), 3845-3852. [Link]

-

Labcorp. (n.d.). OECD 316: Phototransformation of chemicals in water (direct photolysis). Retrieved February 19, 2026, from [Link]

-

Xu, C., et al. (2008). Separation and Aquatic Toxicity of Enantiomers of the Pyrethroid Insecticide Lambda-Cyhalothrin. Environmental Toxicology and Chemistry, 27(1), 174-181. [Link]

-

International Programme on Chemical Safety. (1990). Environmental Health Criteria 99: Cyhalothrin. World Health Organization. [Link]

-

Queiroz, S. C. N., et al. (2015). Degradation Products of Lambda-Cyhalothrin in Aqueous Solution as Determined by SBSE-GC-IT-MS. Journal of the Brazilian Chemical Society, 26(1), 148-155. [Link]

-

ibacon GmbH. (n.d.). OECD 307: Aerobic and Anaerobic Transformation in Soil. Retrieved February 19, 2026, from [Link]

-

Fera Science Ltd. (n.d.). Aerobic and Anaerobic Transformation in Soil. Retrieved February 19, 2026, from [Link]

-

Sani, M. D., et al. (2020). PHOTOCATALYTIC DEGRADATION OF LAMBDACYHALOTHRIN (PYRETHROID) IN WASTEWATER USING ZINC OXIDE NANOPARTICLE. Bayero Journal of Pure and Applied Sciences, 12(1), 1-8. [Link]

-

Abdelkader, A. A., Khalil, M. S., & Mohamed, M. S. M. (2022). Simultaneous biodegradation of λ-cyhalothrin pesticide and Vicia faba growth promotion under greenhouse conditions. Scientific reports, 12(1), 6296. [Link]

-

Agriculture and Environment Research Unit (AERU), University of Hertfordshire. (n.d.). Gamma-cyhalothrin (Ref: DE 225). Retrieved February 19, 2026, from [Link]

-

Labcorp. (n.d.). OECD 307: Aerobic and anaerobic transformation in soil. Retrieved February 19, 2026, from [Link]

-

Organisation for Economic Co-operation and Development. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

-

Birolli, W. G., et al. (2019). The pyrethroid (±)-lambda-cyhalothrin enantioselective biodegradation by a bacterial consortium. Academia.edu. [Link]

-

Birolli, W. G., et al. (2019). The pyrethroid (±)-lambda-cyhalothrin enantioselective biodegradation by a bacterial consortium. ResearchGate. [Link]

-

Chico Crop Science Co., Ltd. (2025). A Comprehensive Overview of Lambda-Cyhalothrin Insecticide. [Link]

-

He, L. M., et al. (2008). Hydrolysis products of lambda-cyhalothrin. ResearchGate. [Link]

-

Agency for Toxic Substances and Disease Registry. (2003). Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

-

Analytice. (2021). Hydrolysis and function of PH according to OECD test no. 111. [Link]

-

Jahangir, H. S., et al. (2017). BIODEGRADATION OF LAMBDACYHALOTHRIN BY RHODOCOCCUS ERYTHROPOLIS. Indo American Journal of Pharmaceutical Sciences, 4(11), 4345-4354. [Link]

-

European Centre for Ecotoxicology and Toxicology of Chemicals. (2013). Environmental Fate and Effects of Ionisable Organic Chemicals. Technical Report No. 122. [Link]

-

ibacon GmbH. (n.d.). OECD 111: Hydrolysis as a Function of pH. Retrieved February 19, 2026, from [Link]

-

Liu, W., Gan, J., Schlenk, D., & Jury, W. A. (2008). Separation and aquatic toxicity of enantiomers of the pyrethroid insecticide lambda-cyhalothrin. Environmental toxicology and chemistry, 27(1), 174–181. [Link]

-

Food and Agriculture Organization of the United Nations. (n.d.). Hydrolysis rate. Pesticide Registration Toolkit. [Link]

-

Organisation for Economic Co-operation and Development. (2004). Test No. 111: Hydrolysis as a Function of pH. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Kumar, S., et al. (2017). Pesticide lambda-cyhalothrin degradation using mesorhizobium sp. (s1b) and bartonella sp. (s2b) strains isolated from cotton crop. International Journal of Current Microbiology and Applied Sciences, 6(12), 2465-2475. [Link]

-

Jing, Z., et al. (2015). Enantioseparation and Residue Analysis of cis-Bifenthrin and Lambda-Cyhalothrin in Tea and Soil. Journal of Nuclear Agricultural Sciences, 29(10), 2007-2015. [Link]

-

Zhang, Y., et al. (2020). Enantioselective Degradation Mechanism of Beta-Cypermethrin in Soil From the Perspective of Functional Genes. Frontiers in Microbiology, 11, 1595. [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Cyhalothrin (EHC 99, 1990) [inchem.org]

- 3. Cyhalothrin - Wikipedia [en.wikipedia.org]

- 4. The pyrethroid (±)-lambda-cyhalothrin enantioselective biodegradation by a bacterial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. A Comprehensive Overview of Lambda-Cyhalothrin Insecticide - Chico Crop Science Co., Ltd. [chicocrop.com]

- 8. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 9. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]

- 10. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 11. Hydrolysis rate | Boîte à outils pour l’homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]

- 12. oecd.org [oecd.org]

- 13. Photodegradation of lambda-cyhalothrin and cypermethrin in aqueous solution as affected by humic acid and/or copper: intermediates and degradation pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

- 16. oecd.org [oecd.org]

- 17. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 18. shop.fera.co.uk [shop.fera.co.uk]

- 19. catalog.labcorp.com [catalog.labcorp.com]

- 20. researchgate.net [researchgate.net]

- 21. (PDF) The pyrethroid (±)-lambda-cyhalothrin enantioselective biodegradation by a bacterial consortium [academia.edu]

- 22. researchgate.net [researchgate.net]

- 23. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 24. catalog.labcorp.com [catalog.labcorp.com]

- 25. oecd.org [oecd.org]

- 26. Gamma-cyhalothrin (Ref: DE 225) [sitem.herts.ac.uk]

Differences in insecticidal efficacy between lambda-cyhalothrin and gamma-cyhalothrin.

Executive Summary

This technical guide delineates the physicochemical and functional distinctions between Lambda-cyhalothrin (L-CYH) and Gamma-cyhalothrin (G-CYH). While both are Type II pyrethroids targeting voltage-gated sodium channels (VGSC), their distinction lies in stereochemical resolution.

The Core Thesis: L-CYH is a racemic mixture containing 50% active isomer and 50% inactive isomer. G-CYH represents the isolation of the single, most biologically active isomer. Consequently, G-CYH exhibits approximately 2x the potency per unit weight compared to L-CYH, allowing for halved application rates while maintaining equivalent insecticidal efficacy. This reduction in total chemical load has significant implications for environmental toxicology and resistance management.

Stereochemical Basis: The Isomer Resolution

To understand the efficacy gap, one must first resolve the molecular architecture. Cyhalothrin (the parent molecule) has three chiral centers, theoretically allowing for eight isomers.[1]

-

Lambda-cyhalothrin: A 1:1 mixture of the (Z)-(1R,3R)-S-ester and the (Z)-(1S,3S)-R-ester.[2]

-

Gamma-cyhalothrin: The pure (Z)-(1R,3R)-S-ester.

The (Z)-(1R,3R)-S-ester is the "eutomer" (active form), while the (Z)-(1S,3S)-R-ester is the "distomer" (largely inactive against pests but contributes to metabolic load).

Visualization: Stereochemical Flow

Figure 1: The stereochemical refinement process from parent Cyhalothrin to the single-isomer Gamma-cyhalothrin.[3]

Pharmacodynamics & Mode of Action (MoA)

Both compounds are Type II Pyrethroids , distinguished by the presence of an

Mechanism: The Sodium Tail Current

-

Binding: The pyrethroid binds to the

-subunit of the VGSC, specifically interacting with transmembrane segments IIS4–S5 and IIIS6. -

Stabilization: It stabilizes the channel in the open state.[5]

-

Deactivation Inhibition: Type II pyrethroids significantly delay the closing (deactivation) of the channel.[4]

-

Result: This results in a prolonged "tail current" during repolarization, leading to repetitive neuronal discharge, convulsions, and eventual "knockdown" (paralysis).

Critical Difference: G-CYH achieves this receptor saturation at roughly half the concentration of L-CYH because there is no competitive inhibition or steric hindrance from the inactive isomer, nor is there "dead mass" diluting the active ingredient at the synaptic cleft.

Visualization: Type II Pyrethroid Signaling Pathway

Figure 2: Molecular pathway of Type II pyrethroid-induced neurotoxicity via Voltage-Gated Sodium Channels (VGSC).

Comparative Efficacy & Dosage Data

The industry standard rule of thumb is a 2:1 conversion ratio (L-CYH : G-CYH). However, field efficacy can vary based on formulation (e.g., Capsule Suspension vs. Emulsifiable Concentrate).

Table 1: Physicochemical and Toxicological Comparison

| Feature | Lambda-Cyhalothrin (L-CYH) | Gamma-Cyhalothrin (G-CYH) | Implication |

| Active Isomer Content | ~50% | >98% | G-CYH is purer. |

| Typical Field Rate | 20–40 g a.i./ha | 10–20 g a.i./ha | G-CYH requires half the chemical load. |

| Acute Oral LD50 (Rat) | 56–79 mg/kg | ~55 mg/kg | Similar acute toxicity per gram of active substance. |

| Aquatic Toxicity (Fish) | High (LC50 ~0.2 | High (LC50 ~0.2 | Both are extremely toxic to aquatic life; buffers required. |

| Vapor Pressure | G-CYH is slightly more volatile, often requiring microencapsulation. |

Efficacy Insight

In controlled bioassays against Anopheles mosquitoes (vector control), G-CYH at 15 mg/m² demonstrated mortality rates statistically equivalent to L-CYH at 25-30 mg/m² . This confirms the potency advantage of the resolved isomer.

Experimental Protocols

For researchers validating these differences, the following self-validating protocols are recommended. These align with WHO and FAO standards.

Protocol A: Topical Application Bioassay (Potency Determination)

Objective: Determine the LD50 (Lethal Dose, 50%) per insect to calculate the exact Potency Ratio.

-

Preparation: Dissolve technical grade L-CYH and G-CYH in analytical grade acetone. Prepare 5 serial dilutions (logarithmic scale).

-

Selection: Use synchronized female insects (e.g., Musca domestica or Aedes aegypti), 3–5 days post-emergence, non-blood fed.

-

Anesthesia: Light CO2 anesthesia (<30 seconds exposure).

-

Application: Using a micro-applicator (e.g., Burkard), apply 1.0

L of solution to the dorsal thorax. -

Control: Apply 1.0

L pure acetone to a control group (n=30). -

Incubation: Transfer insects to holding cups with sugar water. Maintain at 25°C ± 2°C, 70% RH.

-

Scoring: Record mortality at 24h. "Dead" is defined as ataxia or inability to right oneself.

-

Analysis: Use Probit analysis to calculate LD50.

-

Validation Check: Control mortality must be <5%. If >20%, discard run.

-

Protocol B: Residual Film Assay (Persistence)

Objective: Compare the residual life of formulations on different substrates.

-

Substrates: Prepare standard tiles (ceramic, wood, mud).

-

Spraying: Use a Potter Spray Tower to apply precise deposits (mg a.i./m²).

-

L-CYH Target: 25 mg/m²

-

G-CYH Target: 12.5 mg/m²

-

-

Exposure: At intervals (Day 1, 7, 14, 30), attach WHO bioassay cones to the surface.

-

Introduction: Introduce 10–15 insects per cone for 30 minutes.

-

Recovery: Transfer insects to clean cups; record mortality after 24h.

-

Data Output: Plot % Mortality vs. Time (Days).

Visualization: Bioassay Workflow

Figure 3: Standardized workflow for comparative toxicological assessment.

Environmental & Regulatory Implications

The shift from Lambda to Gamma is driven by the principles of Green Chemistry —specifically, atom economy.

-

Reduced Metabolic Load: By removing the inactive isomer, the total xenobiotic load introduced into the ecosystem is halved. This reduces the burden on soil microbes and non-target organisms responsible for degradation.

-

Transport & Storage: Higher potency means less volume is shipped and stored, reducing the carbon footprint associated with logistics.

-

Safety Profile: While the concentrate of G-CYH is highly toxic, the diluted spray solution contains less organic solvent and surfactant per hectare compared to L-CYH formulations, potentially reducing phytotoxicity and applicator risk.

References

-

World Health Organization (WHO). (2007). Lambda-cyhalothrin (Ref: OMS 3021) - Specifications and Evaluations for Public Health Pesticides. Retrieved from [Link]

-

Food and Agriculture Organization (FAO). (2004).[6] FAO Specifications and Evaluations for Agricultural Pesticides: Gamma-cyhalothrin. Retrieved from [Link]

-

U.S. Environmental Protection Agency (EPA). (2004).[3] Lambda-Cyhalothrin and an Isomer Gamma-Cyhalothrin; Tolerances for Residues. Federal Register.[3] Retrieved from [Link][7]

-

Wang, W., et al. (2007).[8][9] Comparison of the acute toxicity for gamma-cyhalothrin and lambda-cyhalothrin to zebra fish and shrimp. Regulatory Toxicology and Pharmacology. Retrieved from [Link]

-

Davies, T. G. E., et al. (2007). Voltage-gated sodium channels as targets for pyrethroid insecticides. US National Library of Medicine. Retrieved from [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Cyhalothrin (EHC 99, 1990) [inchem.org]

- 3. Federal Register :: Lambda-Cyhalothrin and an Isomer Gamma-Cyhalothrin; Tolerances for Residues [federalregister.gov]

- 4. pnas.org [pnas.org]

- 5. mdpi.com [mdpi.com]

- 6. fao.org [fao.org]

- 7. fao.org [fao.org]

- 8. Sci-Hub: Comparison of the acute toxicity for gamma-cyhalothrin and lambda-cyhalothrin to zebra fish and shrimp [sci-hub.jp]

- 9. researchgate.net [researchgate.net]

Technical Deep Dive: Cyhalothrin Isomer Nomenclature, CAS Identity, and Separation Protocols

Executive Summary: The Stereochemical Imperative

In high-precision agrochemical research, "Cyhalothrin" is not a single entity; it is a stereochemical distinct class of compounds where efficacy is strictly defined by spatial geometry.[1] For drug development professionals and application scientists, distinguishing between the generic mixture, the resolved racemic pair (Lambda-cyhalothrin ), and the single active enantiomer (Gamma-cyhalothrin ) is critical.

This guide deconstructs the stereochemical hierarchy of cyhalothrin, maps the exact CAS identities, and provides validated analytical protocols for their resolution.

Structural Basis and Nomenclature

The cyhalothrin molecule contains three chiral centers , creating a theoretical maximum of 8 stereoisomers (

The Chiral Centers[2]

-

C1 (Cyclopropane ring): Carboxylate attachment point.

-

C3 (Cyclopropane ring): Trifluoropropenyl attachment point.[1][2]

- -C (Benzylic carbon): Cyano group attachment point.[1]

The Isomer Hierarchy

The manufacturing process of technical cyhalothrin yields four isomers (two enantiomeric pairs).

-

Pair A (Inactive/Low Activity): Biologically insignificant.[1]

-

Pair B (Lambda-cyhalothrin): The insecticidally active pair.[1][3][4][5]

-

Gamma-cyhalothrin: The single enantiomer within Pair B responsible for >98% of the activity.

Visualizing the Fractionation

The following diagram illustrates the logical breakdown of the cyhalothrin family, moving from the theoretical mixture to the single active isomer.

Figure 1: The stereochemical fractionation of Cyhalothrin. Note that Lambda-cyhalothrin is a racemic mixture containing the active Gamma isomer.[1]

CAS Registry and Chemical Identity Table

Confusion often arises because "Cyhalothrin" is used colloquially to refer to Lambda-cyhalothrin.[1] Use the table below to verify the exact chemical identity of your reference standards.

| Common Name | Composition | CAS Number | IUPAC Designation (Key Isomers) |

| Cyhalothrin | Mixture of 4 isomers (Pair A + Pair B) | 68085-85-8 | (RS)- |

| Lambda-cyhalothrin | Racemic Mixture (Pair B only) | 91465-08-6 | 1:1 mixture of:1.[1][4] (S)- |

| Gamma-cyhalothrin | Single Enantiomer | 76703-62-3 | (S)- |

Critical Note: While Lambda-cyhalothrin is the industry standard, Gamma-cyhalothrin is approximately 2x more potent on a weight-for-weight basis because it eliminates the inactive (R)-

-cyano (1S,3S) enantiomer [1].[1]

Mechanism of Action: The Stereochemical "Lock"

Cyhalothrin is a Type II Pyrethroid , distinguished by the presence of an

The Binding Interaction

The efficacy of the (1R,3R)-

-

The Wedge Effect: The molecule binds to the open state of the channel.

-

De-inactivation Delay: It prevents the channel from closing (inactivating).

-

Result: The membrane remains depolarized, leading to repetitive nerve firing and eventual paralysis (knockdown).

The inactive enantiomers (like the 1S,3S form in Lambda) lack the spatial geometry to effectively wedge the channel open, rendering them metabolically burdensome but toxicologically inert at the target site [2].

Figure 2: Mechanism of Action.[1] The specific binding of the active isomer prevents channel closure.

Analytical Protocols for Isomer Separation

Distinguishing Lambda-cyhalothrin from Gamma-cyhalothrin requires chiral chromatography.[1] Standard Reverse Phase (C18) HPLC cannot separate the enantiomers of Lambda-cyhalothrin.[1]

Protocol 1: Chiral HPLC Separation (Enantiomeric Resolution)

This protocol is designed to resolve the two enantiomers present in Lambda-cyhalothrin to determine the ratio of Gamma (active) to its enantiomer.[1]

-

Objective: Quantify Gamma-cyhalothrin purity or resolve Lambda-cyhalothrin enantiomers.

-

Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

-

Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

-

-

Mobile Phase: n-Hexane : Isopropyl Alcohol (98:2 v/v).[1]

-

Note: Isocratic elution is critical for stable baselines in chiral sensing.

-

-

Flow Rate: 1.0 mL/min.[1]

-

Temperature: 25°C.

-

Detection: UV at 230 nm (optimal for the phenoxybenzyl group).

-

Expected Retention:

Protocol 2: GC-ECD for Total Isomer Profile

Gas Chromatography with Electron Capture Detection (ECD) is the standard for detecting total cyhalothrin residues due to the high sensitivity of ECD to halogens (Cl, F).[1]

-

Column: DB-5 or HP-5 (5% phenyl methyl siloxane).[1]

-

Dimensions: 30 m x 0.25 mm x 0.25 µm.[1]

-

-

Carrier Gas: Helium (1.5 mL/min) or Nitrogen (if using ECD).

-

Temperature Program:

-

Initial: 150°C (Hold 1 min).

-

Ramp: 20°C/min to 280°C.[1]

-

Hold: 10 mins at 280°C.

-

-

Detection: ECD at 300°C.

-

Limitation: This method separates diastereomers (Pair A vs Pair B) but will not separate the enantiomers within Lambda-cyhalothrin without a specialized chiral GC column (e.g., Cyclodextrin-based).

References

-

Regulations.gov. (2010). Lambda-Cyhalothrin and Gamma-Cyhalothrin Human Health Assessment. Link[1]

-

University of Hertfordshire. (2026). PPDB: Pesticide Properties DataBase - Lambda-cyhalothrin.[1][7] Link

-

World Health Organization (WHO). (1990).[1] Environmental Health Criteria 99: Cyhalothrin. Link

-

PubChem. (2025).[2][8] Lambda-Cyhalothrin Compound Summary. Link

-

GalChimia. (2025).[6] Lambda-Cyhalothrin Isomer Catalog. Link

Sources

- 1. Cyhalothrin - Wikipedia [en.wikipedia.org]

- 2. Cyhalothrin | C23H19ClF3NO3 | CID 5281873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. Cyhalothrin (EHC 99, 1990) [inchem.org]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY [michberk.com]

- 7. Table 4-3, Stereoisomers of Selected Pyrethroidsa - Toxicological Profile for Pyrethrins and Pyrethroids - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. lambda-Cyhalothrin | C23H19ClF3NO3 | CID 6440557 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stereochemical Determinants in Type II Pyrethroids: A Technical Review of Cyhalothrin Isomers

Executive Summary

This technical guide provides a comprehensive review of the stereochemical dynamics governing cyhalothrin, a Type II pyrethroid. While primarily an agrochemical, cyhalothrin serves as a critical model for researchers in ion channel pharmacology and chiral drug development due to its strict stereospecific interaction with voltage-gated sodium channels (VGSCs). This document dissects the molecular architecture, analytical resolution, and differential toxicity of cyhalothrin isomers, offering validated protocols for their separation and quantification.[1]

Part 1: Stereochemical Architecture

Cyhalothrin possesses three chiral centers, theoretically yielding eight stereoisomers.[2] However, commercial synthesis favors the cis-configuration across the cyclopropane ring, reducing the relevant landscape to four isomers (two enantiomeric pairs).

The Chiral Centers

The biological activity is dictated by the absolute configuration at three positions:

-

C1 (Cyclopropane ring)

-

C3 (Cyclopropane ring)

- -C (The cyano-bearing carbon)

Isomer Classification

-

Cyhalothrin (Technical Grade): A mixture of all four cis-isomers.

-

Lambda-Cyhalothrin (

-Cyhalothrin): A 1:1 mixture of the highly active enantiomeric pair (Pair B). It contains the (Z)-(1R,3R)-S-ester and its mirror image (Z)-(1S,3S)-R-ester. -

Gamma-Cyhalothrin (

-Cyhalothrin): The single, most active isomer: (S)-

Note on Nomenclature: The "S" configuration at the

Figure 1: Hierarchical fractionation of cyhalothrin stereoisomers. Commercial Lambda-cyhalothrin retains the inactive mirror image, while Gamma-cyhalothrin isolates the sole active structure.

Part 2: Mechanistic Pharmacology

For drug development professionals, cyhalothrin illustrates the "Eutomer/Distomer" concept found in chiral pharmaceuticals. Its mechanism is analogous to local anesthetics but with opposite kinetic effects.

Target: Voltage-Gated Sodium Channels (VGSCs)

Cyhalothrin binds to the

-

Mechanism: The toxin binds to the lipid-protein interface (likely transmembrane segments IIS4–S5 and IIIS6).

-

The

-Cyano Role: The cyano group at the

Stereoselectivity

The receptor site is highly stereospecific. The (S)-configuration at the

Figure 2: Pharmacodynamic cascade of Type II pyrethroids. The pathway highlights the critical intervention point where stereospecific binding prevents channel inactivation.

Part 3: Analytical Resolution (Protocol)

Separating the enantiomers of Lambda-cyhalothrin is a critical quality control step. Standard reverse-phase C18 chromatography cannot resolve these enantiomers; Normal-Phase Chiral HPLC is required.

Validated Protocol: Chiral HPLC

This protocol separates the active (S)-ester from the inactive (R)-ester within the Lambda-cyhalothrin mixture.

Equipment: High-Performance Liquid Chromatography (HPLC) system with UV detector. Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H or Lux Cellulose-1).

| Parameter | Setting / Specification | Rationale |

| Column | Chiralcel OD-H ( | Polysaccharide-based CSPs provide the necessary "chiral grooves" for steric discrimination of the cyclopropane ring. |

| Mobile Phase | Hexane : Isopropanol (98:2 v/v) | Non-polar normal phase solvent prevents hydrophobic collapse and maximizes interaction with the carbamate chiral selectors. |

| Flow Rate | 0.5 – 1.0 mL/min | Lower flow rates enhance the mass transfer term ( |

| Temperature | 20°C - 25°C | Lower temperatures often favor enthalpy-driven chiral separation. |

| Detection | UV @ 236 nm | Absorption maximum for the phenoxybenzyl moiety. |

| Injection Vol | 10 - 20 | Prevent column overload which causes peak tailing and loss of resolution. |

Step-by-Step Workflow

-

System Equilibration: Flush the column with Mobile Phase for 60 minutes until the baseline stabilizes. Note: Ensure the system is free of any reverse-phase solvents (water/methanol) to prevent irreversible damage to the OD-H packing.

-

Sample Preparation: Dissolve 10 mg of technical Lambda-cyhalothrin in 10 mL of Hexane (HPLC Grade). Sonicate for 5 minutes. Filter through a 0.45

m PTFE filter. -

Injection: Inject the sample.

-

Elution Order:

-

Peak 1: (Z)-(1R,3R)-S-ester (Active Gamma isomer) usually elutes second on Cellulose-1, but order can reverse on Amylose columns. Verification with a pure Gamma standard is mandatory.

-

Peak 2: (Z)-(1S,3S)-R-ester (Inactive enantiomer).

-

-

Calculation: Calculate the Enantiomeric Ratio (ER) using peak areas.

Part 4: Comparative Toxicology & Efficacy

The shift from racemic Cyhalothrin to Gamma-cyhalothrin represents a "chiral switch"—a strategy often used in pharma (e.g., Esomeprazole) to improve the therapeutic index.

Toxicity Profile

The following table synthesizes data on the differential potency of the isomers.

| Compound | Composition | Relative Potency (Insect) | Mammalian Toxicity (Rat LD50) |

| Cyhalothrin | Mix of 4 isomers | 1.0x (Baseline) | ~144 mg/kg |

| Lambda-Cyhalothrin | Pair B (Active + Inactive) | ~2.0x | ~56-79 mg/kg |

| Gamma-Cyhalothrin | Pure Active Isomer | ~4.0x | ~55 mg/kg* |

*Note: While the LD50 (mg/kg) of Gamma appears similar to Lambda, the effective environmental load is halved because only half the mass is required to achieve the same biological effect.

Ecotoxicological Implications

While removing the inactive isomer reduces the total chemical load introduced into the environment, the active isomer is highly toxic to aquatic life (fish/invertebrates). The "safety" of Gamma-cyhalothrin lies in the reduced application rate (g/ha), not in a reduced intrinsic hazard of the molecule itself.

Part 5: Environmental Dynamics[3]

Researchers must account for environmental racemization . Even if pure Gamma-cyhalothrin is applied, environmental factors can degrade its enantiopurity.

Isomerization Pathways

-

Photolysis: UV radiation cleaves the cyclopropane ring or excites the ester linkage, allowing rotation. This leads to cis-trans isomerization and racemization at the

-carbon. -

Hydrolysis (pH Dependent):

-

Acidic/Neutral (pH < 7): Stable.

-

Alkaline (pH > 8): Rapid hydrolysis of the ester bond. Before hydrolysis, the

-proton can exchange, leading to racemization of the active S-ester into the inactive R-ester.

-

Implication: In alkaline soils or waters, the efficacy of Lambda/Gamma-cyhalothrin diminishes faster than the chemical half-life suggests, due to the conversion of the "Eutomer" to the "Distomer" prior to degradation.

References

-

World Health Organization (WHO). (2011).[3] Cyhalothrin (Group) - Specifications and Evaluations for Public Health Pesticides. [Link]

-

Liu, H., et al. (2008). Enantioselective separation and dissipation of lambda-cyhalothrin in sediment. Journal of Environmental Sciences. [Link]

-

Soderlund, D. M. (2012). Molecular mechanisms of pyrethroid insecticide neurotoxicity: recent advances.[4] Archives of Toxicology. [Link]

-

Xu, P., et al. (2010). Chiral separation of pyrethroids by high-performance liquid chromatography.[5] Journal of Chromatographic Science. [Link]

-

U.S. EPA. (2010). Lambda-Cyhalothrin and Gamma-Cyhalothrin Summary Document Registration Review. [Link][2]

Sources

A Technical Guide to the Stereoselective Bioaccumulation of Cyhalothrin Enantiomers

For Researchers, Toxicologists, and Environmental Scientists

Abstract

Introduction to Cyhalothrin and the Significance of Chirality

Cyhalothrin is a non-systemic insecticide that acts on contact and ingestion, functioning as a sodium channel modulator in the nervous system of target pests.[4] The technical product lambda-cyhalothrin is an enriched isomeric mixture containing the most insecticidally active enantiomer pair of cyhalothrin.[2]

Chirality is a property of molecules that are non-superimposable on their mirror images, much like a left and right hand. These mirror-image molecules are called enantiomers. While they share the same physical and chemical properties in an achiral environment, they can interact differently with other chiral molecules, such as biological receptors and enzymes. This differential interaction is the cornerstone of stereoselectivity in biological systems. For pesticides, this can manifest as one enantiomer being highly toxic to a target pest while the other is less active or inactive. Crucially, these differences extend to metabolism and degradation, which directly influences their environmental persistence and potential for bioaccumulation.[5]

The critical issue is that if one enantiomer is metabolized and excreted more slowly than the other, it will preferentially accumulate in an organism's tissues, even if the organism is exposed to a 1:1 mixture. This stereoselective bioaccumulation can lead to a higher-than-expected concentration of the more toxic enantiomer, a factor often overlooked in standard environmental risk assessments.[3][6]

Mechanisms of Stereoselective Bioaccumulation

The differential accumulation of cyhalothrin enantiomers in organisms is primarily driven by stereoselective metabolic processes. While differential uptake could play a role, the enzymatic detoxification pathways are the most significant contributors.

Stereoselective Metabolism:

The primary route of detoxification for pyrethroids like cyhalothrin is through enzymatic action, mainly by two families of enzymes:

-

Carboxylesterases (CEs): These enzymes catalyze the hydrolysis of the central ester bond in the cyhalothrin molecule.[2] This is often the most critical step in detoxification, as it cleaves the molecule into less toxic, more water-soluble metabolites that can be easily excreted.

-

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes introduces oxidative modifications, such as hydroxylation, to the molecule, which also increases its water solubility and facilitates excretion.[2]

The active sites of these enzymes are chiral environments. Consequently, one cyhalothrin enantiomer may fit more readily into the active site and be metabolized more rapidly, while the other enantiomer, being a poor fit, is metabolized slowly or not at all. This metabolic bottleneck for the less-favored enantiomer leads to its prolonged persistence and subsequent accumulation in tissues, particularly in lipid-rich tissues due to the lipophilic nature of pyrethroids.

Caption: Hypothetical metabolic pathway of cyhalothrin enantiomers.

Analytical Methodologies for Enantiomer-Specific Analysis

To study stereoselective bioaccumulation, it is essential to separate and quantify individual enantiomers in complex environmental and biological matrices. This requires specialized analytical techniques, primarily chiral chromatography.

Core Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating enantiomers. The principle relies on a chiral stationary phase (CSP) within the HPLC column. The CSP is a solid support coated with a chiral molecule that interacts diastereomerically with the enantiomers in the sample, leading to different retention times and thus, separation.

Experimental Protocol: Enantiomeric Analysis of Cyhalothrin in Fish Tissue

-

Sample Preparation and Extraction:

-

Homogenization: Homogenize a known weight of fish tissue (e.g., muscle, liver) with a suitable solvent mixture, such as acetonitrile.

-

Extraction: Employ a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method. This typically involves adding salts (e.g., MgSO₄, NaCl) to the homogenate to induce phase separation and partition the lipophilic cyhalothrin into the organic layer.

-

Cleanup: The extract is then cleaned to remove interfering matrix components like lipids. This is often done using dispersive solid-phase extraction (d-SPE) with sorbents like C18 and PSA (primary secondary amine).

-

-

Chiral Separation (HPLC):

-

Column: A polysaccharide-based chiral column, such as one coated with amylose tris(3,5-dimethylphenyl carbamate) (e.g., Chiralpak AD) or cellulose tris(3,5-dimethylphenyl carbamate) (e.g., Chiralcel OD), is highly effective for pyrethroid separation.[3]

-

Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethanol (e.g., 98:2 v/v), is used.[7] The low percentage of the polar modifier is crucial for achieving good separation.[3]

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Temperature: Column temperature is controlled (e.g., 20°C), as lower temperatures can improve enantiomeric resolution.[3]

-

-

Detection and Quantification:

-

Detector: A tandem mass spectrometer (MS/MS) is the preferred detector due to its high sensitivity and selectivity, allowing for accurate quantification even at trace levels found in biological tissues.

-

Quantification: An internal standard is used to ensure accuracy. The concentration of each enantiomer is determined by comparing its peak area to a calibration curve generated from certified enantiomer standards.

-

Caption: General workflow for enantioselective analysis of cyhalothrin.

Evidence of Stereoselective Bioaccumulation and Toxicity

Numerous studies have demonstrated the stereoselective behavior of cyhalothrin and other pyrethroids in aquatic environments.